molecular formula C23H26N2O6 B11619498 Ethyl 2-{[1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}acetate

Ethyl 2-{[1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}acetate

Cat. No.: B11619498
M. Wt: 426.5 g/mol
InChI Key: CMCAWQHMPYOHQW-UHFFFAOYSA-N
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Description

Ethyl 2-{[1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}acetate typically involves multiple steps:

    Formation of the Hexahydroquinoline Core: This step often involves a multi-component reaction (MCR) where an aldehyde, a β-ketoester, and an amine react in the presence of a catalyst to form the hexahydroquinoline core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the hexahydroquinoline core reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl chloroformate to form the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the hexahydroquinoline core, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives of the hexahydroquinoline core.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 2-{[1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}acetate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its hexahydroquinoline core is a common scaffold in many bioactive molecules, including those with anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 2-{[1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methoxyphenylacetate: Similar in structure but lacks the hexahydroquinoline core.

    Ethyl 2-(4-methoxyphenyl)acetate: Another related compound with a simpler structure.

    Ethyl 2-(4-methoxyphenyl)formamidoacetate: Shares the formamido and methoxyphenyl groups but differs in the core structure.

Uniqueness

Ethyl 2-{[1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}acetate is unique due to its combination of a hexahydroquinoline core with a methoxyphenyl group and an ester functionality. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl 2-[[1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carbonyl]amino]acetate

InChI

InChI=1S/C23H26N2O6/c1-5-31-20(27)13-24-21(28)17-10-16-18(11-23(2,3)12-19(16)26)25(22(17)29)14-6-8-15(30-4)9-7-14/h6-10H,5,11-13H2,1-4H3,(H,24,28)

InChI Key

CMCAWQHMPYOHQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC2=C(CC(CC2=O)(C)C)N(C1=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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